molecular formula C23H20ClN7 B15013211 N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15013211
M. Wt: 429.9 g/mol
InChI Key: XOTSPQNKROTQGN-WGOQTCKBSA-N
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Description

N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with benzyl, chlorophenyl, and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Properties

Molecular Formula

C23H20ClN7

Molecular Weight

429.9 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20ClN7/c24-19-11-7-10-18(14-19)16-26-31-23-29-21(25-15-17-8-3-1-4-9-17)28-22(30-23)27-20-12-5-2-6-13-20/h1-14,16H,15H2,(H3,25,27,28,29,30,31)/b26-16+

InChI Key

XOTSPQNKROTQGN-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between a hydrazine derivative and a triazine precursor. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-Benzyl-6-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazin-1-yl]-N4-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • N2-Benzyl-6-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of N2-BENZYL-6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

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